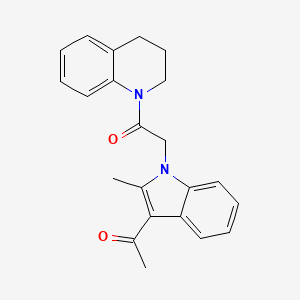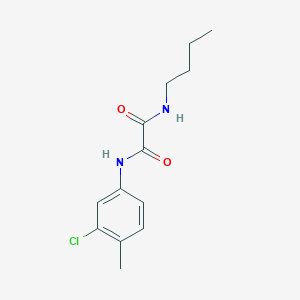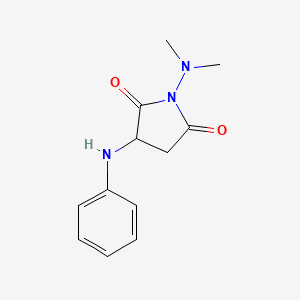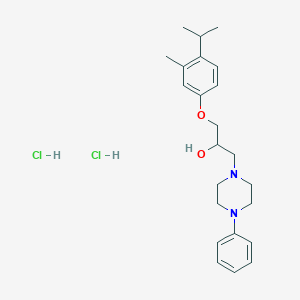
2-(3-ACETYL-2-METHYL-1H-INDOL-1-YL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetyl-2-methyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features both an indole and a tetrahydroquinoline moiety. These structural motifs are often found in bioactive molecules, making this compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Indole Moiety: Starting from a suitable precursor like 2-methylindole, acetylation can be achieved using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetrahydroquinoline Moiety: This can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the Two Moieties: The final step involves coupling the indole and tetrahydroquinoline moieties through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-(3-Acetyl-2-methyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The indole moiety can intercalate with DNA, while the tetrahydroquinoline moiety can interact with protein targets, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetyl-2-methyl-1H-indol-1-yl)ethan-1-one: Lacks the tetrahydroquinoline moiety.
1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: Lacks the indole moiety.
2-(3-Acetyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar but without the methyl group on the indole.
Uniqueness
The presence of both the indole and tetrahydroquinoline moieties in 2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one makes it unique
Properties
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-22(16(2)25)18-10-4-6-12-20(18)24(15)14-21(26)23-13-7-9-17-8-3-5-11-19(17)23/h3-6,8,10-12H,7,9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHCEITGWKYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-3-oxaspiro[5.5]undec-7-en-9-one](/img/structure/B5050554.png)
![methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate](/img/structure/B5050559.png)
![4-tert-butyl-N-[4-(octylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]cyclohexanecarboxamide](/img/structure/B5050566.png)
![[6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid](/img/structure/B5050570.png)
![1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B5050577.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5050591.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050609.png)
![[4-(4-Methylcyclohexen-1-yl)phenyl] 4-hexylbenzoate](/img/structure/B5050623.png)

![3-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5050660.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5050673.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5050677.png)
